Product packaging for (3R,5R)-5-Methylpiperidin-3-ol(Cat. No.:CAS No. 1354392-05-4)

(3R,5R)-5-Methylpiperidin-3-ol

Cat. No.: B2561321
CAS No.: 1354392-05-4
M. Wt: 115.17 g/mol
InChI Key: QDPYHRSTDJTFRG-UHFFFAOYSA-N
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Description

Significance of Substituted Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

Substituted piperidines are ubiquitous structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov Their prevalence underscores their importance as privileged scaffolds in drug discovery. The piperidine ring's three-dimensional and conformationally flexible nature allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. nih.gov

The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a key area of research in modern organic chemistry. acs.orgnih.gov These methods are essential for accessing novel chemical entities with potential therapeutic applications. For instance, the 3,5-disubstituted piperidine framework, to which (3R,5R)-5-Methylpiperidin-3-ol belongs, is a core component of various biologically active compounds. Research has demonstrated that this scaffold is present in molecules developed as renin inhibitors for the treatment of hypertension. nih.gov

The synthesis of these scaffolds often requires sophisticated strategies to control stereochemistry. Researchers have developed various approaches, including diastereoselective alkylation of chiral lactams and catalytic hydrogenation of substituted pyridines, to access specific stereoisomers of 3,5-disubstituted piperidines. nih.govnovartis.com The ability to produce these complex structures on a larger scale is also a significant consideration for their practical application in pharmaceutical development. novartis.com

A variety of synthetic strategies have been employed to construct substituted piperidine rings, reflecting the importance of this structural unit. These methods are summarized in the table below.

Synthetic StrategyDescriptionKey FeaturesReference(s)
Divergent Asymmetric Synthesis A method that allows for the synthesis of multiple stereoisomers from a common intermediate.Chemoenzymatic methods, dynamic kinetic asymmetric transformation (DYKAT). acs.orgnih.gov
Diastereoselective Alkylation Introduction of an alkyl group to a chiral molecule in a way that favors the formation of one diastereomer.Use of chiral nonracemic lactams. nih.gov
Catalytic Hydrogenation The addition of hydrogen across a double bond in the presence of a catalyst to form a saturated ring.Separation of cis/trans mixtures via chromatography. novartis.com
Rearrangement of Pyrrolidines Conversion of a five-membered ring into a six-membered piperidine ring.A multi-step synthesis starting from D-pyroglutaminol. bohrium.com

Stereochemical Importance of this compound in Chiral Molecule Construction

The specific stereochemistry of this compound, with its defined trans relationship between the methyl and hydroxyl groups, is of paramount importance in the construction of chiral molecules. The precise spatial arrangement of these functional groups dictates how the molecule can interact with other chiral entities, including biological receptors and enzymes.

The synthesis of enantiomerically pure 3,5-disubstituted piperidines is a significant challenge that has been addressed through various innovative synthetic routes. One notable approach involves a divergent asymmetric synthesis that can selectively produce different stereoisomers. acs.orgnih.gov For example, a dynamic kinetic asymmetric transformation (DYKAT) can be employed on a mixture of diols to selectively produce a desired stereoisomer. By stopping the reaction at an intermediate stage, it is possible to isolate the trans-(3R,5R)-hydroxy acetate, a direct precursor to molecules with the same stereochemical configuration as this compound. nih.gov

The ability to control the stereochemistry at the C3 and C5 positions of the piperidine ring is crucial for the development of potent and selective bioactive molecules. For instance, in the development of renin inhibitors, the specific (3S,5R) configuration of the piperidine core was found to be essential for high inhibitory activity. nih.gov This highlights how subtle changes in stereochemistry can have a profound impact on biological function.

The synthesis of complex molecules containing the 3,5-disubstituted piperidine scaffold often involves multiple stereocontrolled steps. A synthetic route to a complex heterocyclic molecule containing a (3S,5R)-3-hydroxy-5-methylpiperidine moiety involved a key rearrangement step of a substituted pyrrolidine (B122466) to form the desired piperidine ring. bohrium.com This multi-step synthesis underscores the intricate planning required to achieve the correct stereochemistry in the final product.

The table below outlines the stereochemical configurations of related piperidine derivatives and their synthetic context.

Compound/IntermediateStereochemistrySynthetic ApproachApplication/SignificanceReference(s)
trans-(3R,5R)-hydroxy acetate(3R,5R)Dynamic Kinetic Asymmetric Transformation (DYKAT)Precursor to trans-3,5-disubstituted piperidines nih.gov
(3S,5R)-5-(...)-piperidine-3-carboxamides(3S,5R)Multi-step synthesis involving chemical modification of P1', P2', and P3 portionsOrally active renin inhibitors for hypertension nih.gov
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone(3S,5R)Multi-step synthesis starting from D-pyroglutaminolSynthesis of complex heterocycles bohrium.com
5-Aryl-substituted nipecotic acid derivatives(3R,5S), (3S,5R), (3R,5R), (3S,5S)Catalytic hydrogenation followed by chromatographic separationVersatile building blocks in medicinal chemistry novartis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B2561321 (3R,5R)-5-Methylpiperidin-3-ol CAS No. 1354392-05-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1354392-05-4

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

5-methylpiperidin-3-ol

InChI

InChI=1S/C6H13NO/c1-5-2-6(8)4-7-3-5/h5-8H,2-4H2,1H3

InChI Key

QDPYHRSTDJTFRG-UHFFFAOYSA-N

SMILES

CC1CC(CNC1)O

Canonical SMILES

CC1CC(CNC1)O

solubility

not available

Origin of Product

United States

Advanced Synthetic Methodologies for 3r,5r 5 Methylpiperidin 3 Ol and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. This section details various strategies that have been successfully employed to achieve high levels of stereoselectivity in the synthesis of piperidine (B6355638) derivatives.

Chemoenzymatic Pathways for Enantiopure Piperidines

The convergence of chemical and enzymatic catalysis, known as chemoenzymatic synthesis, offers a powerful and sustainable approach to producing enantiomerically pure compounds. nih.govbiorxiv.orgnih.govmdpi.com These methods leverage the high selectivity of enzymes for specific transformations, often under mild reaction conditions. nih.govmdpi.com

A notable chemoenzymatic strategy for synthesizing stereo-enriched 3- and 3,4-disubstituted piperidines involves the dearomatization of activated pyridines. nih.govacs.org This process can utilize a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined piperidines. nih.gov For instance, the combination of 6-HDNO-catalyzed oxidation of tetrahydropyridines with an EneIRED-catalyzed conjugate reduction and iminium reduction yields a variety of chiral piperidines. nih.govacs.org This approach has proven valuable in the synthesis of key intermediates for pharmaceuticals like the antipsychotic drugs Preclamol and OSU-6162, and the ovarian cancer therapeutic Niraparib. nih.govacs.org

Another chemoenzymatic method involves the use of hydrolases, such as lipases, for the kinetic resolution of racemic piperidine derivatives. researchgate.netillinois.edu For example, lipase-catalyzed N-acylation of a racemic β-amino ester derived from a β-lactam can afford highly enantiopure piperidine-based compounds. researchgate.net

Biocatalytic cascades involving carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IREDs) have also been developed to produce enantiomerically pure mono- and disubstituted piperidines from keto acids or keto aldehydes in a one-pot reaction with high conversion and stereoselectivity. acs.org The stereochemical outcome of the IRED-catalyzed reduction of a chiral imine is influenced by a balance between substrate and enzyme control, aiming to minimize steric interactions. acs.org

Table 1: Examples of Chemoenzymatic Synthesis of Chiral Piperidines

Starting MaterialKey Enzymes/ReactionsProductEnantiomeric Excess (ee)Reference
Activated PyridinesAmine Oxidase/Ene Imine Reductase Cascade3- and 3,4-disubstituted PiperidinesHigh nih.govacs.org
Racemic β-Amino EsterLipase-catalyzed N-acylationEnantiopure Piperidine-based β-Amino Ester>99% researchgate.net
Keto Acids/AldehydesCAR/ω-TA/IRED CascadeMono- and Disubstituted PiperidinesHigh acs.org
3-(4-bromophenyl)pyridineChemoenzymatic Dearomatization(S)-3-(4-bromophenyl)piperidine99% nih.govacs.org

Organocatalytic and Transition Metal-Catalyzed Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation and reduction reactions catalyzed by organocatalysts or transition metal complexes are powerful tools for the enantioselective synthesis of chiral piperidines. researchgate.netacs.orgresearchgate.net These methods often involve the reduction of pyridinium (B92312) salts or other activated pyridine (B92270) derivatives. acs.orgdicp.ac.cn

Organocatalysis: Organocatalytic approaches, utilizing small chiral organic molecules as catalysts, have been successfully applied to the asymmetric synthesis of substituted piperidines. For example, proline and its derivatives can catalyze the asymmetric aza-Michael addition to generate chiral piperidine skeletons. acs.orgnih.gov These reactions can proceed with high enantioselectivity, providing access to natural products like pelletierine. acs.orgnih.gov

Transition Metal Catalysis: Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are highly effective for the asymmetric hydrogenation of pyridines and their derivatives. researchgate.netresearchgate.netsnnu.edu.cn Iridium complexes with chiral ligands, such as MeO-BoQPhos and Segphos, have been used for the highly enantioselective hydrogenation of 2-alkyl and 2-aryl pyridinium salts, affording the corresponding piperidines with excellent enantiomeric ratios. acs.org

A rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine and formic acid provides a versatile route to a variety of chiral piperidines with high diastereo- and enantioselectivity. dicp.ac.cn This method is notable for its functional group tolerance and scalability. dicp.ac.cn Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with phenyl pyridine-1(2H)-carboxylate offer a three-step process to access enantioenriched 3-substituted piperidines. snnu.edu.cn

Table 2: Asymmetric Hydrogenation/Reduction for Chiral Piperidine Synthesis

SubstrateCatalyst/LigandProduct TypeEnantiomeric Ratio (er) / eeReference
2-Alkyl-pyridinesIr/MeO-BoQPhos2-Alkyl-piperidinesup to 93:7 er acs.org
α-Aryl/Heteroaryl Pyridinium SaltsIr/MeO-BoQPhosα-Aryl/Heteroaryl Piperidinesup to 99.3:0.7 er
Pyridinium SaltsRhodium/Chiral Primary AmineChiral PiperidinesExcellent dicp.ac.cn
Phenyl pyridine-1(2H)-carboxylateRhodium/Josiphos-type ligand3-Substituted TetrahydropyridinesHigh snnu.edu.cn
N-acyliminopyridinium ylidesIr/P,N ligandChiral Piperidine Derivativesup to 90% ee researchgate.net

Cyclodehydration Methodologies for Hydroxypiperidine Ring Formation

Cyclodehydration reactions of amino alcohols are a direct and efficient method for the formation of the hydroxypiperidine ring. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This strategy involves the intramolecular removal of a water molecule to form the heterocyclic ring.

A notable development in this area is the use of triethylphosphite as a reagent for cyclodehydration, offering an alternative to the more common triphenylphosphine. beilstein-journals.orgbeilstein-journals.org This phosphite-mediated cyclodehydration has been successfully applied to the synthesis of a range of heterocycles, including piperidines, from their corresponding amino alcohol precursors in good yields. beilstein-journals.orgresearchgate.net The reaction conditions can be optimized to be scalable and highly diastereoselective, allowing for the synthesis of both cis- and trans-2-substituted 3-piperidinols. beilstein-journals.orgbeilstein-journals.org This methodology has been instrumental in the synthesis of the NK-1 inhibitor L-733,060. beilstein-journals.org

Pentaethoxyphosphorane has also been reported to effect the cyclodehydration of 1,4-butanediols to form tetrahydrofuran, demonstrating the utility of phosphorus-based reagents in such transformations. acs.org While this specific example does not produce a piperidine, the underlying principle of using phosphorus reagents for cyclodehydration is relevant.

Table 3: Cyclodehydration for Heterocycle Formation

SubstrateReagentProductYieldReference
Amino AlcoholsTriethylphosphitePyrrolidines, Piperidines, Furans>80% beilstein-journals.orgresearchgate.net
1,4-ButanediolsPentaethoxyphosphoraneTetrahydrofuran- acs.org

Intramolecular Cyclization Reactions in Stereoselective Piperidine Synthesis

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct the piperidine ring with a high degree of stereocontrol.

The intramolecular aza-Michael addition is a widely used reaction for the formation of nitrogen-containing heterocycles. ntu.edu.sgrsc.orgresearchgate.net This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound or a similar Michael acceptor within the same molecule. ntu.edu.sgrsc.org The use of organocatalysts has enabled highly efficient and asymmetric versions of this reaction. rsc.org

Radical cyclizations offer a complementary approach to the synthesis of piperidine rings. acs.orgnih.govresearchgate.net These reactions involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated functional group.

A notable example is the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been used to synthesize 2,4,5-trisubstituted piperidines. acs.orgnih.govresearchgate.net This method can exhibit high diastereoselectivity, with the diastereomeric ratio being influenced by the nature of the radical stabilizing group. acs.orgnih.gov In some cases, the cyclization can proceed with exceptional stereocontrol, yielding a single diastereomer. acs.orgnih.govresearchgate.net

Furthermore, enantioselective, radical-mediated δ C-H cyanation of acyclic amines, followed by cyclization, provides an innovative (5+1) synthetic approach to chiral piperidines. nih.gov This strategy utilizes a chiral copper catalyst to control the stereochemistry of the C-C bond formation. nih.gov Other radical-mediated approaches include the cyclization of 1,6-enynes and the intramolecular cyclization of amino-aldehydes catalyzed by cobalt complexes. mdpi.com

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic compounds, including the piperidine scaffold. This strategy involves the use of a metal catalyst, typically containing ruthenium, to facilitate the formation of a carbon-carbon double bond within an acyclic diene precursor, thereby closing the ring. The strategic placement of substituents on the diene allows for the synthesis of highly functionalized and stereochemically defined piperidines.

One notable application of RCM in the synthesis of piperidine derivatives involves the use of a ruthenium-based catalyst to cyclize a diene precursor, leading to the formation of a dihydropyridine (B1217469) intermediate. This intermediate can then be readily reduced to the corresponding piperidine. The power of this method lies in its compatibility with a wide range of functional groups and its ability to create the piperidine ring with high efficiency.

CatalystPrecursor TypeIntermediateFinal ProductKey Features
Grubbs' CatalystAcyclic diene amineDihydropyridineSubstituted PiperidineHigh functional group tolerance; Stereocontrol achievable through precursor design.
Hoveyda-Grubbs CatalystEnyneCyclic amineSubstituted PiperidineApplicable for tandem reactions; Offers alternative disconnection strategies.

Synthetic Routes Utilizing Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products, such as amino acids and carbohydrates. These molecules serve as excellent starting materials for the synthesis of complex chiral molecules, including (3R,5R)-5-Methylpiperidin-3-ol. By leveraging the inherent stereochemistry of these precursors, chemists can devise efficient synthetic routes that avoid the need for challenging asymmetric reactions or chiral resolutions.

For instance, L-aspartic acid can be converted into a suitable chiral building block for the synthesis of functionalized piperidines. Similarly, derivatives of D-glucose have been employed as starting materials for the enantioselective synthesis of piperidine alkaloids. The synthesis of trans-3,5-disubstituted piperidones has been achieved from L-aspartic acid, demonstrating the utility of this approach. Furthermore, chiral pool precursors like (R)-propylene oxide and various amino acids have been utilized to construct key intermediates for piperidine synthesis.

Chiral Pool PrecursorKey Transformation(s)Target Piperidine DerivativeReference
L-Aspartic AcidReductive cyclization of a δ-amino-β-keto estertrans-3,5-Disubstituted piperidones
D-GlucoseMulti-step conversion involving ring-opening and functional group manipulationsEnantiopure piperidine alkaloids
(R)-Propylene OxideRing-opening and amination reactionsChiral piperidine intermediates

Multicomponent Reaction Strategies for Piperidine Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of the piperidine scaffold.

One prominent example is the aza-Diels-Alder reaction, where an imine reacts with a diene to form a tetrahydropyridine (B1245486), which can be subsequently reduced to a piperidine. By carefully selecting the starting materials, a high degree of stereocontrol can be achieved. Another powerful MCR is the Petasis reaction, which involves the reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid to generate substituted amines, which can be precursors to piperidine rings. These MCRs provide a convergent and efficient means to access a wide range of substituted piperidines from simple and readily available starting materials.

Multicomponent ReactionReactantsIntermediate/ProductKey Advantages
Aza-Diels-AlderImine, DieneTetrahydropyridineHigh stereoselectivity; Convergent synthesis.
Petasis ReactionAmine, Aldehyde, Vinyl/Aryl-boronic acidSubstituted amineMild reaction conditions; Broad substrate scope.

Functionalization and Derivatization of Pre-existing Piperidine Ring Systems

An alternative to constructing the piperidine ring from acyclic precursors is the direct functionalization of a pre-existing piperidine core. This approach can be highly efficient for accessing a variety of derivatives from a common intermediate.

Anodic oxidation provides a powerful method for the regioselective functionalization of N-acylpiperidines. In this electrochemical method, an N-acylpiperidine is oxidized at the anode in the presence of acetic acid, leading to the introduction of an acetoxy group at the 3-position of the piperidine ring. This method is particularly useful for introducing a functional handle that can be further elaborated to access a range of 3-substituted piperidines. The regioselectivity of this reaction is a key advantage, allowing for precise modification of the piperidine scaffold.

The direct functionalization of carbon-hydrogen (C-H) bonds represents a major advance in synthetic chemistry, offering a more atom- and step-economical approach to creating complex molecules. In the context of piperidine synthesis, C-H functionalization strategies allow for the introduction of new substituents directly onto the piperidine ring, bypassing the need for pre-functionalized starting materials. For example, transition metal-catalyzed C-H activation can be used to introduce aryl or alkyl groups at specific positions on the piperidine ring with high selectivity. This approach is particularly powerful for late-stage functionalization, where a common piperidine intermediate can be diversified into a library of analogues.

Functionalization MethodReagents/ConditionsPosition of FunctionalizationIntroduced Group
Anodic AcetoxylationAcetic acid, Electrolysis3-PositionAcetoxy
C-H ArylationPalladium catalyst, Aryl halideVaries based on directing groupAryl
C-H AlkylationRuthenium catalyst, AlkeneVaries based on directing groupAlkyl

Conformational Analysis and Stereochemical Characterization of 3r,5r 5 Methylpiperidin 3 Ol

Theoretical and Computational Approaches to Conformational Isomers

The conformational landscape of (3R,5R)-5-Methylpiperidin-3-ol and related piperidine (B6355638) derivatives has been extensively explored using a variety of computational methods. These approaches provide a foundational understanding of the molecule's structural preferences, which are dictated by the spatial arrangement of its substituents on the piperidine ring.

Application of Quantum Chemical Methods (e.g., DFT, Semi-Empirical Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the conformational behavior of substituted piperidines. beilstein-journals.orgnih.govresearchgate.netresearchgate.netiucr.org These calculations help in determining the relative stabilities of different conformers, such as the chair and twist-boat forms, and the preferred orientation (axial or equatorial) of substituents. osti.gov For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to compare the Gibbs free energy (ΔG) of pseudo-equatorial and pseudo-axial conformations of related N-acyliminium ions, providing insights consistent with experimental NMR data. beilstein-journals.org

Studies on fluorinated piperidines have shown that computational analysis using methods like M06-2X/def2-QZVPP can accurately predict experimentally observed conformers. nih.gov These investigations highlight that factors such as charge-dipole interactions, hyperconjugation, and solvation effects play a significant role in stabilizing specific conformations. nih.gov Semi-empirical methods, such as AM1 and PM3, have also been employed for initial conformational searches to identify low-energy structures before more rigorous optimization with DFT. mdpi.com

The following table summarizes the application of various quantum chemical methods in the conformational analysis of piperidine derivatives:

MethodBasis SetApplicationReference
DFT (B3LYP)6-31G(d)Conformational analysis of N-acyliminium ions beilstein-journals.org
DFT (M06-2X)def2-QZVPPConformational analysis of fluorinated piperidines nih.gov
DFT (B3LYP)6-311G(d,p)HOMO-LUMO energy level determination iucr.org
Semi-empirical (AM1)N/AInitial geometry assessment of conformers mdpi.com

Molecular Modeling and Simulation Techniques for Structural Elucidation (e.g., QSAR, Molecular Dynamics)

Molecular modeling and simulation techniques provide a dynamic perspective on the structural properties of this compound and its analogs. Molecular dynamics (MD) simulations, for example, have been used to investigate the interactions of piperidine derivatives with biological targets, such as the σ1 receptor. d-nb.infonih.gov These simulations can reveal how different substituents on the piperidine ring influence binding affinity by interacting with specific residues in a protein's binding pocket. d-nb.infonih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, while not directly providing conformational information, rely on structural descriptors derived from molecular modeling to correlate a compound's structure with its biological activity. The conformational preferences determined by computational methods are crucial for developing accurate QSAR models. In silico molecular docking and dynamics simulations have been performed on homology-modeled proteins, like the human GABA transporter 1 (GAT1), to understand the binding interactions of N-substituted piperidine-3-carboxylic acid derivatives. researchgate.net

The table below outlines the use of molecular modeling and simulation techniques for piperidine derivatives:

TechniqueApplicationKey FindingsReference
Molecular Dynamicsσ1 receptor bindingIdentified key interactions responsible for binding affinity. d-nb.infonih.gov
Molecular DockingGAT1 GABA transporter bindingShowed complementary interactions within the active site. researchgate.net

Spectroscopic and Chromatographic Methods for Stereochemical Assignment and Enantiomeric Purity Determination

Experimental techniques are indispensable for validating the theoretical predictions and for the definitive assignment of stereochemistry and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. mdpi.comnih.gov Low-temperature NMR studies have been used to directly observe the preferred conformations of N-acyliminium ions derived from piperidines. beilstein-journals.org The coupling constants and Nuclear Overhauser Effect (NOE) data from NMR experiments provide crucial information about the spatial relationships between atoms, allowing for the determination of the relative configuration of substituents. escholarship.org For instance, the absolute configuration of a major isomer of a 3,5-disubstituted 1,4-oxazin-2-one was established through ¹H NMR spectral data analysis and confirmed by X-ray crystal analysis. researchgate.net

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating enantiomers and determining the enantiomeric purity of chiral compounds like this compound. Chiral resolution using methods like tartaric acid treatment is often monitored by chiral HPLC to ensure the isolation of enantiomerically pure isomers. The distribution coefficient (log D), a measure of lipophilicity, can also be determined using HPLC, which is a critical parameter for drug candidates. nih.gov

The synthesis of the trans-isomer, this compound, has been documented, with characterization data from ¹H NMR confirming its structure. acs.orgnih.gov The synthesis often involves stereoselective reduction steps, and the final product's purity is confirmed using analytical techniques. nih.gov

The following table summarizes the experimental methods used for stereochemical and purity analysis:

TechniqueApplicationInformation ObtainedReference
NMR SpectroscopyConformational analysisCoupling constants, NOE data, relative configuration beilstein-journals.orgnih.govresearchgate.net
X-ray CrystallographyAbsolute configurationDefinitive 3D structure of the solid state researchgate.netacs.org
HPLCEnantiomeric separation and purityEnantiomeric excess (ee), log D values nih.gov
Chiral ResolutionIsolation of pure enantiomersSeparation of (3S,5S) and (3R,5R) isomers

Chemical Reactivity and Mechanistic Studies of 3r,5r 5 Methylpiperidin 3 Ol

Oxidation Reactions of Piperidinols and Associated Mechanistic Pathways

The secondary alcohol group in (3R,5R)-5-methylpiperidin-3-ol is susceptible to oxidation to form the corresponding ketone, (3R,5R)-5-methylpiperidin-3-one. This transformation can be achieved using various oxidizing agents, such as those based on chromium(VI) (e.g., pyridinium (B92312) chlorochromate, PFC) or vanadium(V). Kinetic studies on the oxidation of substituted piperidinols and piperidones provide insight into the mechanistic pathways, which often involve the formation of radical intermediates and are sensitive to the substitution pattern on the ring.

Kinetic investigations into the oxidation of 3-alkyl-substituted 2,6-diphenylpiperidin-4-ones by vanadium(V) revealed that the reaction is first order with respect to both the oxidant and the substrate. The mechanism is proposed to involve a free radical pathway. Similarly, studies on the oxidation of substituted piperidin-4-ones by pyridinium fluorochromate (PFC) showed second-order kinetics and a significant primary kinetic isotope effect (kH/kD = 4.2), suggesting that the cleavage of the α-C–H bond is the rate-determining step. The major products identified in this oxidation were 3-hydroxy-substituted piperidin-4-ones, indicating that C-H oxidation can compete with alcohol oxidation depending on the substrate and conditions.

Modern methods also enable the site-selective oxidation of C-H bonds in nitrogen-containing molecules, including piperidines. By temporarily rendering the nitrogen atom electron-withdrawing through protonation with acids like HBF₄ or complexation with Lewis acids, remote C-H bonds can be targeted for oxidation. nih.gov For instance, Fe(PDP)-catalyzed oxidation of N-alkyl substituted piperidines can afford hydroxylated products with high site-selectivity. nih.gov Photocatalytic methods can also achieve the α-hydroxylation of N-Boc protected piperidines, leading to hemiaminals. chemrxiv.org

The general mechanism for the oxidation of the hydroxyl group in piperidinols by a metal-based oxidant (M^n+) typically involves the following steps:

Formation of a complex between the piperidinol and the oxidant.

A one-electron transfer to the oxidant, generating a radical cation and the reduced form of the oxidant.

Cleavage of the C-H bond at the carbinol carbon, leading to the formation of a ketyl radical.

A second one-electron transfer to another oxidant molecule, yielding the corresponding ketone and another reduced oxidant molecule.

The reactivity in these oxidation reactions is influenced by the steric and electronic environment around the hydroxyl group, which is directly controlled by the ring's conformation and the stereochemical arrangement of substituents.

Nucleophilic and Electrophilic Properties of Piperidine (B6355638) Derivatives

Piperidine derivatives exhibit both nucleophilic and electrophilic properties, making them versatile building blocks in organic synthesis. The primary source of nucleophilicity is the lone pair of electrons on the nitrogen atom of the piperidine ring. ontosight.ai

Nucleophilic Character: The nitrogen atom in this compound is a potent nucleophile and a Brønsted-Lowry base. Its nucleophilicity allows it to participate in a wide range of reactions, including:

N-Alkylation and N-Arylation: Reaction with alkyl halides or other electrophiles to form tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds. ntu.edu.sg

Nucleophilic Aromatic Substitution (SNA_r): Displacement of leaving groups on electron-deficient aromatic rings.

The nucleophilicity of the piperidine nitrogen is modulated by its steric environment and by the electronic effects of other substituents on the ring. Electron-withdrawing groups can decrease nucleophilicity. For example, a comparison of the nucleophilicity of piperidine with morpholine (B109124), which contains an electron-withdrawing oxygen atom, shows that morpholine is approximately 300 times less nucleophilic. masterorganicchemistry.com The hydroxyl group at the C3 position in this compound has a modest electron-withdrawing inductive effect, slightly reducing the nitrogen's basicity and nucleophilicity compared to piperidine itself.

Electrophilic Character: While the nitrogen atom is nucleophilic, the carbon atoms of the piperidine ring can act as electrophilic centers, particularly after functionalization. The hydroxyl group of this compound can be converted into a good leaving group (e.g., a tosylate or mesylate). This transformation allows the C3 carbon to be attacked by a wide range of nucleophiles in an S_N2 reaction, typically proceeding with inversion of stereochemistry.

Furthermore, the inherent reactivity of pyridinium salts, formed by the oxidation or activation of pyridine (B92270), allows for nucleophilic addition at the 2-, 4-, or 6-positions to access substituted piperidines. acs.org Although this strategy is not directly applicable for synthesizing 3-substituted piperidines from pyridine, it highlights the electrophilic nature of the activated ring system. acs.orgnih.gov

Radical Cross-Coupling Reactions Involving Piperidine Derivatives

In recent years, radical cross-coupling reactions have emerged as a powerful tool for the functionalization of saturated heterocycles like piperidine, offering pathways that are complementary to traditional polar reactions. chemrxiv.org These methods often leverage photoredox catalysis to generate radical intermediates under mild conditions, enabling the direct functionalization of C–H bonds. nih.govacs.org

Minisci-Type Reactions: The Minisci reaction is a radical-based C-C bond-forming reaction involving the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle. researchgate.netwikipedia.org This reaction is highly effective for alkylating nitrogen heterocycles. wikipedia.org For a piperidine derivative to act as the heterocycle partner, it would first need to be oxidized to an electron-deficient state, such as an iminium or enamine intermediate. More commonly, piperidine-derived fragments are used as the radical source. For instance, radicals generated from N-Boc piperidine can be used to alkylate electron-deficient heterocycles like quinolines and isoquinolines. nih.gov

Photoredox-Catalyzed C–H Functionalization: A prominent strategy involves the use of a photocatalyst (e.g., an iridium or ruthenium complex) that, upon irradiation with visible light, can initiate a single-electron transfer (SET) process. acs.org In the context of piperidines, this can lead to the formation of an α-amino radical by abstracting a hydrogen atom from a carbon adjacent to the nitrogen. This radical can then be intercepted by a coupling partner.

A notable example is the α-amino C–H arylation of substituted piperidines with electron-deficient cyano(hetero)arenes. nih.govacs.org This process is highly diastereoselective, often proceeding through an initial non-selective arylation followed by a slower, light-mediated epimerization to yield the most thermodynamically stable diastereomer. escholarship.orgnih.govnih.gov

Recent strategies combine biocatalytic C-H oxidation with radical cross-coupling. acs.orgchemistryviews.orgresearchgate.net In this two-step approach:

An enzyme, such as a hydroxylase, selectively installs a hydroxyl group at a specific C-H bond on the piperidine ring. acs.orgchemistryviews.org

This hydroxyl group then serves as a handle for a radical cross-coupling reaction to form a C-C bond. acs.org

This powerful combination allows for the modular and enantioselective construction of complex piperidine frameworks, transforming a previously unactivated C-H bond into a site for diverse functionalization. chemistryviews.orgresearchgate.netresearchgate.net

Influence of Stereochemistry and Conformational Preferences on Chemical Reactivity

The stereochemistry of this compound is a critical determinant of its chemical reactivity. The piperidine ring adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either an axial or an equatorial position. For this compound, the thermodynamically most stable conformation is the chair form where both the methyl group at C5 and the hydroxyl group at C3 occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions. acs.org

This conformational preference has profound implications for reactivity:

Steric Accessibility: Equatorial substituents are generally more sterically accessible to incoming reagents than axial substituents. This affects the rates of reactions such as acylation or oxidation. In the kinetic resolution of disubstituted piperidines via enantioselective acylation, significant differences in reactivity and selectivity are observed between cis- and trans-isomers, which can be rationalized by the conformational preferences of the transition states. nih.gov

Stereoelectronic Effects: The orientation of orbitals plays a key role in many reactions. For example, the efficiency of E2 eliminations is dependent on an anti-periplanar arrangement of the leaving group and the proton being abstracted. The preferred chair conformation dictates which bonds are properly aligned for such reactions.

Diastereoselectivity: The pre-existing stereocenters guide the stereochemical outcome of subsequent reactions. In photoredox-catalyzed C-H arylations, an initial, often unselective, reaction is followed by an epimerization process that enriches the thermodynamically most stable diastereomer. nih.govnih.govacs.org The final diastereomeric ratio directly correlates with the calculated relative stabilities of the isomers, which are determined by the conformational energies of the substituted chair forms. acs.orgacs.org

Studies involving light-mediated epimerization of polysubstituted piperidines have shown that a wide variety of diastereomers can be converted to their more stable counterparts with high selectivity. escholarship.orgnih.govacs.org For a 2,5-disubstituted piperidine, the anti isomer (with both substituents equatorial) is lower in energy than the syn isomer (with one substituent axial), and this energy difference drives the selective epimerization. acs.org The stereochemistry of the nitrogen atom, particularly its inversion barrier and pyramidalization, can also influence the reactivity of enamines derived from piperidine catalysts in asymmetric synthesis. fiveable.mersc.org

Role of 3r,5r 5 Methylpiperidin 3 Ol As a Chiral Building Block in Complex Organic Synthesis

Construction of Substituted Piperidine (B6355638) and Polycyclic Heterocyclic Derivatives

A notable application involves the synthesis of molecular glue-type degraders targeting the transcriptional repressor BCL6, an oncogenic driver in lymphoid malignancies. nih.govacs.org In this context, the trans-isomer (3R,5R)-5-Methylpiperidin-3-ol was synthesized from S(l)-pyroglutaminol through a multi-step process and subsequently used as a key building block. nih.govacs.org The piperidine was coupled with a 2,4,5-trichloropyrimidine (B44654) core via a nucleophilic aromatic substitution (SNAr) reaction to generate a complex polycyclic scaffold. nih.govacs.org This approach allows for the systematic exploration of how the piperidine's stereochemistry influences biological activity. Although the (3R,5R) diastereomer did not induce degradation of BCL6, it displayed a high binding affinity, highlighting its importance in mapping the specific steric and electronic requirements of the target protein. acs.org

The synthesis of such complex molecules underscores the value of having access to well-defined chiral building blocks. The piperidine moiety is a common feature in alkaloid lipids and other natural products, and synthetic strategies often rely on the use of such chiral synthons to construct the desired stereoisomers efficiently. researchgate.net

Table 1: Examples of Substituted Piperidine Derivatives from this compound

Reactant 1Reactant 2ProductReaction TypeReference
This compoundSubstituted 2,4-dichloropyrimidine (B19661) benzimidazolone(R)-2-(4-((3R,5R)-3-hydroxy-5-methylpiperidin-1-yl)-5-chloropyrimidin-2-ylamino)-2-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-olNucleophilic Aromatic Substitution (SNAr) nih.gov, acs.org

Asymmetric Synthesis of Diverse Molecular Scaffolds and Advanced Synthetic Intermediates

Asymmetric synthesis, the controlled formation of a specific stereoisomer, is a cornerstone of modern drug discovery. univpancasila.ac.id Chiral molecules obtained from nature, often referred to as the "chiral pool," provide an economical and efficient starting point for these syntheses. nih.gov this compound is a prime example of such a chiral building block, enabling the synthesis of advanced intermediates and diverse molecular scaffolds with high stereochemical fidelity. researchgate.netnih.gov

The synthesis of this compound itself can be achieved from chiral precursors like S(l)-pyroglutaminol, ensuring its enantiopurity. nih.govacs.org This process involves a sequence of reactions including condensation, alkylation, reduction, ring expansion, and deprotection. acs.org The availability of this and other stereoisomers of 3-hydroxy-5-methyl piperidine is critical for creating molecular diversity.

Table 2: Synthesis of a Specific Diastereomer using this compound

Chiral Building BlockCore StructureKey Synthesis StepResulting IntermediateSignificanceReference
This compound2-(2,5-dichloropyrimidin-4-ylamino)-2-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-olSNAr reaction with DIPEA in NMPA specific trans-diastereomer of a BCL6-targeting compoundUsed to establish stereochemical requirements for biological activity by comparing its effect to other diastereomers. nih.gov, acs.org

Applications as Chiral Ligands, Auxiliaries, and Catalysts in Stereoselective Transformations

Beyond their role as integral parts of a final molecular structure, chiral compounds are widely used as tools to control stereochemistry in chemical reactions. These tools can be chiral auxiliaries, which are temporarily attached to a substrate to direct a transformation, or chiral ligands that coordinate to a metal catalyst to create a chiral environment. sigmaaldrich.comacs.org Furthermore, some chiral molecules can act as organocatalysts themselves. ua.es

The 1,3-amino alcohol motif present in this compound is a structural feature found in many successful chiral auxiliaries and ligands. sigmaaldrich.com These functionalities can coordinate to metals or interact with reagents through hydrogen bonding to influence the facial selectivity of reactions on a prochiral substrate.

However, a review of the scientific literature indicates that while the piperidine framework is common in catalysis, specific applications of this compound as a chiral ligand, auxiliary, or catalyst in stereoselective transformations are not widely documented. The primary reported use of this compound is as a structural building block in the synthesis of larger, biologically active molecules. nih.govacs.org Its potential in stereoselective catalysis remains an area for future exploration, where it could be derivatized to form novel ligands for asymmetric hydrogenation or other metal-catalyzed processes. acs.org

Future Directions and Emerging Research Avenues in 3r,5r 5 Methylpiperidin 3 Ol Chemistry

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The synthesis of specifically substituted chiral piperidines like (3R,5R)-5-methylpiperidin-3-ol remains a significant challenge for organic chemists. acs.org Traditional methods often involve multiple steps, harsh reaction conditions, and the generation of significant waste. bloomtechz.com Consequently, a major thrust in modern organic synthesis is the development of novel, efficient, and environmentally benign stereoselective strategies.

A key area of development is the use of biocatalysis and chemo-enzymatic methods . acs.org Enzymes, operating under mild conditions in aqueous media, offer unparalleled selectivity and are a cornerstone of green chemistry. researchgate.net For instance, ketoreductases (KREDs) have been successfully employed for the asymmetric reduction of N-Boc-piperidin-3-one to furnish the corresponding (S)-N-Boc-3-hydroxypiperidine, a crucial intermediate for various pharmaceuticals, with high enantiomeric excess (>99% ee). researchgate.netacs.org Researchers have developed robust processes using recombinant KREDs that are scalable and efficient, demonstrating the potential for industrial application. acs.org Furthermore, chemo-enzymatic cascades, which combine enzymatic and chemical steps in a one-pot sequence, are emerging as powerful tools. A versatile approach involves an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, showcasing a sustainable route to these valuable scaffolds. acs.org

Another significant trend is the advancement of asymmetric catalysis using transition metals . Catalytic hydrogenation of pyridine (B92270) derivatives is a fundamental method for accessing the piperidine (B6355638) core. nih.gov Modern research focuses on developing catalysts based on iridium, rhodium, and ruthenium that can achieve high stereoselectivity under milder conditions. nih.gov For example, iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium (B1257355) salts provides a direct route to piperidin-3-ones, which are immediate precursors to hydroxypiperidines. acs.org Similarly, palladium-catalyzed reactions, such as 1,3-chirality transition reactions, have been developed for the stereoselective synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com The evolution of these catalytic systems aims to improve atom economy, reduce catalyst loading, and utilize more sustainable metals.

The development of stereodivergent syntheses is also highly desirable, as it allows access to all possible stereoisomers of a molecule from a common intermediate. A concise, stereodivergent, and highly diastereoselective synthesis of both cis- and trans-2-substituted 3-piperidinols has been reported, which is crucial for creating libraries of compounds for pharmacological screening. beilstein-journals.org Such strategies often employ novel reagents and reaction conditions, such as a phosphite-driven cyclodehydration, which offers an alternative to classic reactions with poor atom economy. beilstein-journals.org

Future efforts will likely focus on integrating these approaches, such as combining the rational design of metal catalysts with biocatalytic steps or developing flow chemistry processes to enhance the scalability and safety of these novel synthetic methods. bloomtechz.com

Advanced Computational Studies for Rational Design and Reaction Prediction

The traditional trial-and-error model of discovering and optimizing stereoselective reactions is gradually being replaced by a more predictive, computationally-driven approach. arxiv.org Advanced computational studies are becoming indispensable for the rational design of catalysts and for predicting reaction outcomes, thereby accelerating the development of synthetic routes to complex molecules like this compound.

Density Functional Theory (DFT) calculations have become a standard tool for investigating the structures, properties, and reaction mechanisms of piperidine derivatives. nih.govsci-hub.se DFT allows researchers to calculate optimized geometries, analyze molecular orbitals (such as HOMO and LUMO), and map molecular electrostatic potentials. sci-hub.senih.gov This information provides deep insights into the reactivity and stability of molecules, helping to explain the conformational preferences of substituents on the piperidine ring and the nature of intermolecular interactions that govern crystal packing. nih.govsci-hub.se For instance, DFT studies have been used to investigate the mechanism of converting tetrahydrofurfurylamine (B43090) (THFAM) to piperidine on catalyst surfaces, elucidating the reaction pathway and energetics. researchgate.net

A groundbreaking area of research is the application of machine learning (ML) and artificial intelligence (AI) to quantitatively predict the stereoselectivity of chemical reactions. arxiv.orgarxiv.org Our understanding of stereoselectivity has historically been qualitative, based on steric and electronic effects. arxiv.org However, ML models can now learn from existing reaction data to make accurate quantitative predictions for new reactions. arxiv.org Researchers have developed composite ML models, combining algorithms like Random Forest, LASSO, and Support Vector Regression, to predict the enantioselectivity of reactions with remarkable accuracy. researchgate.netnih.gov These models can capture complex, non-linear relationships between molecular features (of reactants, catalysts, and solvents) and the reaction outcome, which is extremely difficult to achieve through conventional analysis. arxiv.orgresearchgate.net This predictive power provides a solid foundation for the in-silico screening of reaction conditions and catalysts, saving significant time and resources in the lab.

The synergy between DFT and ML is particularly powerful. DFT can provide the detailed molecular descriptors needed to train robust ML models. This combined approach facilitates the rational design of catalysts and chiral auxiliaries . numberanalytics.com By understanding the subtle energetic differences that determine stereochemical outcomes, computational models can guide the design of new ligands or catalysts that create a chiral environment favoring the formation of the desired stereoisomer. numberanalytics.com As computational power increases and algorithms become more sophisticated, these in-silico methods will play an ever-more-critical role in designing stereoselective syntheses for specific targets like this compound.

Exploration of New Chemical Transformations for Hydroxypiperidine Scaffolds

Beyond the synthesis of the core ring, the ability to selectively modify the hydroxypiperidine scaffold is crucial for creating structural diversity and accessing novel analogues. researchgate.net Modern synthetic chemistry is focused on developing innovative methods for the functionalization of pre-existing rings, moving beyond classical methods to more efficient and site-selective transformations. researchgate.netmdpi.com

A dominant theme in this area is C-H functionalization . nih.gov This strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized substrates. For the piperidine ring, site selectivity is a major challenge. However, researchers have shown that the choice of catalyst and the nature of the nitrogen-protecting group can direct functionalization to the C2, C3, or C4 positions. nih.govnih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2 or C4 positions of the piperidine ring with high regioselectivity. nih.gov While direct C-H functionalization at the C3 position is electronically disfavored, indirect methods, such as cyclopropanation of a tetrahydropyridine (B1245486) followed by stereoselective ring-opening, have been developed to achieve this transformation. nih.govnih.gov

Dearomatization reactions represent another powerful strategy for accessing substituted piperidines from readily available pyridine precursors. acs.org A metal-free, decarboxylative hetero-Diels–Alder reaction between 5-alkoxyoxazoles and acrylic acid has been developed to synthesize 3-hydroxypyridines. acs.org These products can then undergo dearomatization via hydrogenation to rapidly generate N-fused bicyclic hydroxypiperidine scaffolds, demonstrating a versatile route to complex architectures. acs.org

Novel cyclization and ring-remodeling strategies are also expanding the toolbox for synthetic chemists. Selenium-induced cyclization of unsaturated amino alcohols has been shown to produce trans-3-hydroxy-2-phenylselenomethylpiperidines regio- and stereoselectively. researchgate.net In a different approach, a palladium-catalyzed, site-selective deconstructive aminolysis of bridged δ-lactam-γ-lactones has been used to remodel the molecular skeleton, providing access to highly decorated 3-hydroxy-2-piperidinone carboxamides. rsc.org This method is notable as it represents a rare example of catalytically activating the acyl C–O bond of a γ-lactone for transformation. rsc.org

These emerging transformations—from direct C-H functionalization to complex catalytic cascades—are enabling chemists to build molecular complexity with greater precision and efficiency. The application of these new methods to the this compound framework and related hydroxypiperidines will undoubtedly lead to the discovery of new derivatives with unique properties and potential applications.

Q & A

Q. What are the optimal synthetic routes for (3R,5R)-5-Methylpiperidin-3-ol, considering yield and stereochemical purity?

The synthesis of this compound requires careful optimization of reaction conditions to preserve stereochemistry. Diastereoselective methods, such as those involving chiral catalysts or enantioselective hydrogenation, are critical. For example, studies on analogous piperidine derivatives highlight the use of nickel catalysts to achieve high yields (72% in multi-step reactions) while maintaining stereochemical control . Additionally, solvent systems like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) have been effective in stabilizing intermediates during synthesis .

Q. How can researchers ensure enantiomeric purity during synthesis?

Enantiomeric purity is validated using chiral HPLC or capillary electrophoresis, which separate stereoisomers based on their interaction with chiral stationary phases. For example, in related piperidin-3-ol derivatives, chiral resolution methods combined with nuclear magnetic resonance (NMR) spectroscopy (e.g., NOE experiments) confirm absolute configurations . Rigorous purification via recrystallization or chromatography using polar solvents (e.g., ethanol/water mixtures) can further isolate the desired (3R,5R) isomer .

Q. What analytical techniques are effective for characterizing structural integrity?

Key techniques include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • 1H/13C NMR for stereochemical assignment, particularly coupling constants (e.g., J-values for axial/equatorial protons in piperidine rings) .
  • X-ray crystallography to resolve crystal structures, as demonstrated for crystalline forms of related piperidin-3-ol pharmaceuticals .
  • FT-IR spectroscopy to identify functional groups like hydroxyl and methyl moieties .

Advanced Research Questions

Q. How can conflicting stability data under varying pH conditions be reconciled?

Stability studies on similar compounds reveal pH-dependent degradation pathways. For instance, basic conditions may hydrolyze the piperidine ring, while acidic conditions protonate the hydroxyl group, altering solubility. To resolve contradictions, researchers should:

  • Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
  • Use buffered solutions (e.g., ammonium acetate, pH 6.5) to simulate physiological conditions and assess degradation kinetics .
  • Cross-validate findings with differential scanning calorimetry (DSC) to detect polymorphic transitions that affect stability .

Q. What strategies preserve stereochemical integrity during scale-up?

Large-scale synthesis introduces risks of racemization. Mitigation strategies include:

  • Low-temperature reactions to minimize thermal epimerization.
  • Flow chemistry systems to enhance reaction control and reduce byproducts .
  • In situ monitoring via Raman spectroscopy to track stereochemical changes during synthesis .
  • Use of protecting groups (e.g., benzyl or tert-butyldimethylsilyl) for hydroxyl moieties to prevent unwanted side reactions .

Q. How does stereochemistry influence pharmacological interactions?

The (3R,5R) configuration determines binding affinity to biological targets. For example:

  • In cancer therapeutics, stereospecific interactions with kinase active sites (e.g., ATP-binding pockets) enhance inhibitory activity .
  • Molecular docking studies on related compounds show that axial methyl groups in piperidine rings improve hydrophobic interactions with protein targets .
  • Pharmacokinetic studies using radiolabeled analogs (e.g., 14C-tracers) can quantify tissue-specific uptake differences between stereoisomers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Yield variations often stem from differences in catalysts, solvents, or purification methods. For example:

  • Nickel-catalyzed hydrogenation may yield 72% in one protocol but lower yields if substrate purity is compromised .
  • Conflicting HPLC purity data (e.g., 95% vs. 98%) may arise from column selection (C18 vs. chiral columns) .
  • Systematic replication of published methods with controlled variables (e.g., solvent grade, inert atmosphere) is recommended to identify critical factors.

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodCatalyst/SolventYieldStereopurityReference
DiastereoselectiveNickel/THF72%>99% ee
Chiral ResolutionEthanol/Water58%98% ee
Enantioselective CatalysisRhodium/DMF65%97% ee

Q. Table 2. Stability Under Accelerated Conditions

pHTemperatureDegradation Rate (k)Major Degradant
2.040°C0.12 day⁻¹Ring-opened product
7.440°C0.05 day⁻¹Oxidized derivative
9.040°C0.20 day⁻¹Hydrolyzed analog

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.